Cyclohexene-3,3,6,6-d4

Description

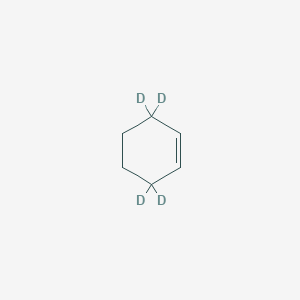

Structure

2D Structure

3D Structure

Properties

CAS No. |

1521-56-8 |

|---|---|

Molecular Formula |

C6H10 |

Molecular Weight |

86.17 g/mol |

IUPAC Name |

3,3,6,6-tetradeuteriocyclohexene |

InChI |

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i3D2,4D2 |

InChI Key |

HGCIXCUEYOPUTN-KHORGVISSA-N |

SMILES |

C1CCC=CC1 |

Isomeric SMILES |

[2H]C1(CCC(C=C1)([2H])[2H])[2H] |

Canonical SMILES |

C1CCC=CC1 |

Synonyms |

Cyclohexene-3,3,6,6-d4 |

Origin of Product |

United States |

Mechanistic Investigations Utilizing Cyclohexene 3,3,6,6 D4

Gas-Phase Unimolecular Reactions and Ion Decomposition Kinetics

Mass spectrometry techniques have been extensively used to study the behavior of Cyclohexene-3,3,6,6-d4 in the gas phase, particularly its unimolecular reactions and the kinetics of its ion decomposition.

Field Ionization Mass Spectrometry (FIMS) Applications

Field ionization mass spectrometry (FIMS) has been a key technique for investigating the unimolecular gas-phase reactions of cyclohexene (B86901) and its deuterated analogue, this compound. acs.orgresearchgate.net This method allows for the study of reactions occurring over a timescale of 10⁻¹¹ to 10⁻⁵ seconds. researchgate.net FIMS is considered a "soft" ionization technique, meaning it imparts less energy to the molecule upon ionization, which often results in the molecular ion peak being the base peak in the spectrum. uni-marburg.de This is particularly useful for studying the initial fragmentation pathways of the molecular ion. iaea.org

Studies using FIMS have proposed mechanisms for the formation of several fragment ions from cyclohexene, including (M - C₂H₄)⁺, (M - CH₃)⁺, and (M - C₃H₅)⁺. researchgate.net The technique's ability to probe very short-lived ionic species has been crucial in understanding these fast decomposition processes. acs.orgiaea.org

Electron Impact Mass Spectrometry (EIMS) Insights into Fragmentation

Electron impact mass spectrometry (EIMS) provides complementary information to FIMS by using higher-energy electrons to ionize molecules, leading to more extensive fragmentation. researchgate.netmsu.edu The comparison of EIMS data for cyclohexene and this compound has been instrumental in understanding the fragmentation patterns. researchgate.netupenn.edu

At high ionizing energies, the mass spectrum of cyclohexene shows a prominent molecular ion peak at m/z 82. docbrown.info The base peak is typically the m/z 67 ion, corresponding to the loss of a methyl radical. docbrown.info Other significant fragments are observed at m/z 54 (loss of ethylene) and m/z 41 (allyl cation). msu.edu

| m/z | Proposed Fragment Ion | Relative Abundance |

|---|---|---|

| 82 | [C₆H₁₀]⁺ (Molecular Ion) | High |

| 67 | [C₅H₇]⁺ | Base Peak (100%) |

| 54 | [C₄H₆]⁺ | Significant |

| 41 | [C₃H₅]⁺ | Significant |

Studies using low-energy EIMS (around 12 eV) have shown that the induced reactions are very similar to those observed with FIMS, suggesting that the initial fragmentation pathways are independent of the ionization method at lower energies. researchgate.net

Intramolecular Hydrogen/Deuterium (B1214612) Scrambling and Randomization Processes

One of the most significant findings from the mass spectrometric studies of this compound is the occurrence of intramolecular hydrogen/deuterium (H/D) scrambling. acs.orgresearchgate.net This randomization process begins within an incredibly short timeframe, approximately 1 x 10⁻¹¹ seconds after ionization, and is complete within 1 x 10⁻⁹ seconds. researchgate.net This rapid scrambling indicates a highly dynamic molecular ion where the hydrogen and deuterium atoms become equivalent before fragmentation occurs. The study of such scrambling processes is crucial for understanding the fundamental behavior of ions in the gas phase. acs.orgacs.orgresearchgate.net

Lifetime Determination of Metastable Ions

The study of metastable ions, which are ions that decompose in the field-free regions of a mass spectrometer, provides valuable kinetic information about fragmentation processes. The lifetime of metastable ions can be determined by analyzing the peaks they produce in the mass spectrum. aps.orgfree.fr For the molecular ion of this compound, the lifetime has been found to be in excess of 10⁻⁷ seconds for the cyclohexyl cation. escholarship.org This relatively long lifetime for a metastable ion allows for detailed studies of its decomposition pathways. acs.orgaps.org

Solution-Phase Organic Reaction Mechanisms

The specific deuterium labeling in this compound also makes it an excellent substrate for investigating reaction mechanisms in solution, particularly for reactions involving the allylic positions. colab.wscdnsciencepub.com

Allylic Oxidation Pathways and Rearrangement Phenomena

The oxidation of cyclohexene at the allylic position has been studied using this compound to distinguish between different mechanistic possibilities. acs.orgacs.org For instance, in palladium(II)-catalyzed allylic oxidation, the use of this deuterated compound helped to provide evidence for two competing pathways: one involving a symmetrical intermediate and another proceeding through an oxypalladation adduct. acs.orgacs.org

By analyzing the distribution of deuterium in the products, researchers can determine whether the reaction proceeds with or without rearrangement of the double bond. cdnsciencepub.com For example, in the reaction with N-bromosuccinimide, the initial product shows no rearrangement of the double bond, which has implications for the nature of the reactive intermediate. cdnsciencepub.com Similarly, the structure of an adduct formed during allylic acetoxylation with mercuric acetate (B1210297) (the Treibs reaction) was determined using this compound. cdnsciencepub.comcdnsciencepub.com These studies demonstrate the power of isotopic labeling in unraveling complex rearrangement phenomena in solution-phase reactions. acs.orgacs.org

Enzymatic Hydroxylation by Methane (B114726) Monooxygenase

Methane monooxygenase (MMO), an enzyme found in methanotrophic bacteria, catalyzes the oxidation of methane to methanol. gsartor.orgresearchgate.netgsartor.org It is also capable of oxidizing a wide range of other hydrocarbons. nih.gov The hydroxylation of this compound by MMO from Methylosinus trichosporium has been studied to probe the reaction mechanism. nih.gov

The reaction yields products resulting from allylic hydroxylation. A notable finding is the occurrence of allylic rearrangement. In the case of MMO, approximately 20% of the hydroxylation product results from an allylic rearrangement. nih.gov This is in contrast to the 33% rearrangement observed with cytochrome P-450, suggesting subtle differences in the mechanisms of these two enzymes. nih.govlookchem.com The observation of rearrangement provides evidence for the formation of a radical intermediate during the hydroxylation process. nih.govlookchem.com

Table 1: Allylic Hydroxylation of this compound by Methane Monooxygenase

| Enzyme | Substrate | Key Observation | Reference |

|---|---|---|---|

| Methane Monooxygenase | This compound | ~20% allylic rearrangement | nih.gov |

| Cytochrome P-450 | This compound | ~33% allylic rearrangement | nih.govlookchem.com |

N-Bromosuccinimide (NBS) Mediated Allylic Bromination

Allylic bromination of alkenes using N-bromosuccinimide (NBS) is a common synthetic transformation. libretexts.orglibretexts.org The reaction is known to proceed via a free radical chain mechanism. libretexts.orgmasterorganicchemistry.com When this compound is subjected to allylic bromination with NBS, the initial product formed shows no rearrangement of the double bond. cdnsciencepub.comcolab.wscdnsciencepub.com This finding is significant as it suggests that a "free" radical intermediate may not be required for this reaction, or that the lifetime of any such intermediate is too short to allow for rearrangement. cdnsciencepub.comcolab.wscdnsciencepub.com The low concentration of bromine provided by NBS helps to suppress the competing electrophilic addition to the double bond. libretexts.org

Mercuric Acetate (Treibs Reaction) and Allylic Acetoxylation

The Treibs reaction involves the allylic acetoxylation of alkenes using mercuric acetate. cdnsciencepub.comcolab.ws Investigation into the reaction of this compound with mercuric acetate has allowed for the determination of the structure of an adduct formed during the reaction. cdnsciencepub.comcolab.ws This reaction is a key step in palladium-catalyzed allylic acetoxylation processes, which are valuable for the anti-Markovnikov functionalization of alkenes. nih.gov

Electrophilic Addition Reactions to the Double Bond

The deuterated framework of this compound provides a clear spectroscopic window to study the stereochemistry of electrophilic additions to the double bond. cdnsciencepub.comcolab.ws

Oxymercuration Stereochemistry and Configuration Retention

Oxymercuration of this compound, followed by reductive demercuration, is a well-established method for the Markovnikov hydration of alkenes. masterorganicchemistry.com Studies using this deuterated substrate have unequivocally demonstrated that the oxymercuration step proceeds via a trans addition of the hydroxyl and mercury groups across the double bond. cdnsciencepub.comcolab.ws The subsequent reduction of the organomercury intermediate with sodium borohydride (B1222165) occurs with retention of configuration. cdnsciencepub.comcolab.ws This stereochemical outcome is consistent with the formation of a cyclic mercurinium ion intermediate. masterorganicchemistry.com

Deuteroboration Stereoselectivity (cis Addition)

In contrast to oxymercuration, the deuteroboration-oxidation of this compound provides a method for the cis addition of deuterium and a hydroxyl group across the double bond. cdnsciencepub.comcolab.ws This stereoselectivity is a hallmark of the hydroboration reaction, where the boron and hydride (or deuteride) add to the same face of the double bond in a concerted fashion.

Acid-Catalyzed Hydration and Deuterium Atom Scrambling

The acid-catalyzed hydration of this compound leads to a notable outcome: the scrambling of the deuterium atoms. cdnsciencepub.comcolab.ws This observation is indicative of a reaction mechanism that involves the formation of a carbocation intermediate. The intermediate carbocation can undergo rearrangements, including hydride and deuteride (B1239839) shifts, leading to the observed scrambling of the isotopic labels in the final alcohol product.

Table 2: Stereochemical Outcomes of Electrophilic Additions to this compound

| Reaction | Key Stereochemical Finding | Mechanistic Implication | Reference |

|---|---|---|---|

| Oxymercuration | trans addition | Cyclic mercurinium ion intermediate | cdnsciencepub.comcolab.ws |

| Deuteroboration | cis addition | Concerted addition | cdnsciencepub.comcolab.ws |

| Acid-Catalyzed Hydration | Deuterium scrambling | Carbocation intermediate | cdnsciencepub.comcolab.ws |

Elimination Reaction Stereospecificity (Trans and Cis Pathways)

The study of elimination reactions in cyclic systems, such as those derived from cyclohexane (B81311), provides a clear window into the geometric requirements of these processes. The E2 (bimolecular elimination) reaction, in particular, is well-known for its stereospecificity, a feature that has been extensively investigated using deuterated substrates. libretexts.org The conformation of the cyclohexane ring dictates the spatial relationship between the leaving group and the hydrogen atom on an adjacent carbon (β-hydrogen), which in turn governs the feasibility and pathway of the elimination.

The predominant pathway for E2 reactions is a trans-elimination , which requires an anti-periplanar arrangement of the leaving group and the β-hydrogen. pressbooks.pubopenstax.org In a cyclohexane chair conformation, this corresponds to a trans-diaxial orientation, where both the leaving group and the β-hydrogen occupy axial positions on adjacent carbons. libretexts.orglibretexts.org This alignment allows for optimal orbital overlap between the C-H bonding orbital, the two carbons, and the C-leaving group bonding orbital in the transition state, facilitating the smooth formation of the new π-bond of the resulting alkene. chemistrysteps.com

The use of specifically deuterated cyclohexyl derivatives allows for the unambiguous demonstration of this stereochemical requirement. For instance, the elimination reaction of a cyclohexyl system where a deuterium atom is specifically placed in a trans-diaxial position relative to the leaving group will show preferential removal of the deuterium atom. Conversely, if the deuterium is in an equatorial position, the hydrogen atom in the axial position will be eliminated.

While the anti-periplanar pathway is strongly favored, cis-elimination , which proceeds through a syn-periplanar transition state, can occur under specific circumstances. mugberiagangadharmahavidyalaya.ac.in This pathway is generally much slower due to steric hindrance and less favorable orbital overlap in the transition state. spcmc.ac.in Cis-elimination may be observed in rigid systems where a trans-diaxial arrangement is not possible.

The principles of stereospecificity in E2 elimination reactions on cyclohexane systems are summarized in the table below:

| Reactant Stereochemistry | Pathway | Product(s) | Relative Rate |

| Leaving group and β-H are trans-diaxial | Trans-elimination (anti-periplanar) | Zaitsev and/or Hofmann product | Fast |

| Leaving group and β-H are cis (one axial, one equatorial) | No reaction (or very slow cis-elimination) | - | Very Slow |

| Leaving group and β-H are trans-diequatorial | Ring flip to trans-diaxial then elimination | Zaitsev and/or Hofmann product | Slower (dependent on conformational equilibrium) |

Table 1: Stereospecificity of E2 Elimination in Cyclohexyl Systems

For example, studies on isomers of 2-methyl-1-chlorocyclohexane have shown that the cis-isomer, which can readily adopt a conformation with an axial chlorine and an axial β-hydrogen, undergoes E2 elimination much faster than the trans-isomer. libretexts.orglibretexts.org The trans-isomer must undergo a ring flip to a less stable conformation to achieve the necessary trans-diaxial arrangement, resulting in a slower reaction rate. libretexts.org These types of studies, when conducted with deuterated analogs, provide definitive evidence for the stereochemical course of the reaction.

Deuterium Kinetic Isotope Effect (DKIE) Analysis

The Deuterium Kinetic Isotope Effect (DKIE) is a powerful tool used to determine whether a C-H bond is broken in the rate-determining step of a reaction. libretexts.org This effect arises because the C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it. libretexts.org Consequently, if the cleavage of a C-H bond is part of the slowest step of a reaction, the deuterated version of the molecule will react more slowly than its non-deuterated counterpart. The DKIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), i.e., kH/kD.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For E2 reactions, where the β-C-H bond is broken in the concerted, rate-limiting step, a significant primary DKIE is expected. pressbooks.pub Typical values for primary DKIEs in E2 reactions are in the range of 3 to 8. libretexts.org

The use of substrates like derivatives of this compound allows for the direct measurement of the DKIE in elimination reactions. By comparing the rate of elimination of a proton from a non-deuterated position with the rate of elimination of a deuteron (B1233211) from a specifically labeled position, the kH/kD ratio can be determined. A large observed DKIE provides strong evidence for an E2 mechanism.

For example, in the base-induced elimination of HBr from 1-bromo-2-phenylethane, the reaction is 7.11 times faster than the corresponding elimination of DBr from 1-bromo-2,2-dideuterio-2-phenylethane. pressbooks.pub This large kH/kD value is consistent with the C-H (or C-D) bond being broken in the rate-determining step, supporting the E2 mechanism.

The following table presents representative data on the deuterium kinetic isotope effect in elimination reactions:

| Reaction | Substrate | kH/kD | Conclusion |

| E2 Elimination | 1-Bromo-2-phenylethane | 7.11 | C-H bond cleavage is in the rate-determining step. pressbooks.pub |

| E2 Elimination | 2-Bromopropane with Sodium Ethoxide | 6.7 | Consistent with an E2 mechanism. libretexts.org |

| Bromination of Acetone | Acetone | ~7 | Rate-determining step involves C-H bond breaking (tautomerization). libretexts.org |

Table 2: Representative Deuterium Kinetic Isotope Effects

Advanced Spectroscopic Characterization of Cyclohexene 3,3,6,6 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure and conformational behavior of organic molecules. The introduction of deuterium (B1214612) at the allylic positions of cyclohexene (B86901) significantly refines the NMR spectra, enabling a more detailed analysis.

Proton NMR for Stereochemical Delineation and Conformational Analysis

The use of Cyclohexene-3,3,6,6-d4 is particularly advantageous in proton NMR (¹H NMR) studies aimed at determining the stereochemistry of addition reactions and analyzing the conformational dynamics of the resulting products. cdnsciencepub.comcolab.ws In the ¹H NMR spectra of derivatives formed from this deuterated cyclohexene, the protons at the tertiary positions often present as well-defined quartets. cdnsciencepub.comcolab.ws This simplification allows for the direct measurement of coupling constants (|JAB|), which are crucial for deducing both the stereochemistry of the addition and the conformational preferences of the product molecules. cdnsciencepub.comcolab.wsresearchgate.net

For instance, studies on the oxymercuration of this compound have clearly demonstrated that the reaction proceeds via a trans addition. cdnsciencepub.comcolab.ws Subsequent reduction of the mercury intermediate with sodium amalgam occurs with retention of configuration. cdnsciencepub.comcolab.ws When this reduction is carried out in deuterium oxide (D₂O), it provides a convenient method for the trans addition of DOH across the double bond. cdnsciencepub.comcolab.ws In contrast, deuteroboration of the same deuterated cyclohexene serves as an example of a cis addition of DOH. cdnsciencepub.comcolab.ws

The analysis of coupling constants in the ¹H NMR spectra of cyclohexene derivatives provides insight into the conformational equilibria of the six-membered ring. researchgate.netdntb.gov.ua The half-chair conformation is the most stable, and the energy barrier for the interconversion between the two equivalent half-chair forms has been a subject of interest. acs.orgacs.org Low-temperature NMR spectroscopy has been employed to study these interconversion barriers. lookchem.com For cyclohexene-d8, the free energy of activation (ΔG*) for the chair-to-chair interconversion was determined to be 5.37 kcal/mol. lookchem.com

Interactive Table: Representative ¹H NMR Data for Cyclohexene and its Derivatives

| Compound | Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Cyclohexene docbrown.info | =CH | 5.66 | t | - |

| Cyclohexene docbrown.info | -CH₂-C= | 1.95 | m | - |

| Cyclohexene docbrown.info | -CH₂-CH₂- | 1.63 | m | - |

| Cyclohexanol-2,3,3,6,6-d₅ | H-1 | ~3.5 | quintet | J ≈ 7 |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. 'm' denotes a multiplet, and 't' denotes a triplet.

Carbon-13 NMR for Regiochemical Assignments and Isotopic Shifting Effects

Carbon-13 NMR (¹³C NMR) spectroscopy offers direct insight into the carbon framework of a molecule. bhu.ac.in In this compound, the substitution of protons with deuterium atoms leads to distinct isotopic effects on the ¹³C NMR chemical shifts. These effects are valuable for regiochemical assignments and for understanding the electronic perturbations caused by isotopic substitution. rsc.orgnih.gov

The introduction of a single deuterium atom into cyclohexene is sufficient to make all six carbon atoms distinguishable in the ¹³C NMR spectrum due to isotopic shifting. nih.gov This phenomenon is a result of the now-asymmetric nature of the cyclohexene carbons. nih.gov The ¹³C NMR spectrum of unlabeled cyclohexene shows three distinct signals, corresponding to the three pairs of equivalent carbon atoms in the symmetrical molecule. docbrown.info The olefinic carbons appear at the lowest field (highest ppm), followed by the allylic carbons, and finally the carbons at the 4 and 5 positions. docbrown.info

Deuterium substitution generally causes an upfield shift (to lower ppm values) for the directly attached carbon (α-effect) and can also influence the chemical shifts of adjacent carbons (β-effect) and those further away. nih.govorganicchemistrydata.org The magnitude of these isotopic shifts can provide structural information. rsc.orgnih.gov For example, the regiochemistry of d₁ and d₂ isotopomers of cyclohexene, produced through specific synthetic routes, has been confirmed using ¹³C NMR by observing the isotopic shifting of the now asymmetric cyclohexene carbons. nih.gov

Interactive Table: ¹³C NMR Chemical Shifts for Cyclohexene

| Carbon Position | Chemical Shift (δ) ppm |

| C1 / C2 (=CH) docbrown.info | 127.2 |

| C3 / C6 (-CH₂) docbrown.info | 25.2 |

| C4 / C5 (-CH₂) docbrown.info | 22.8 |

Note: Chemical shifts are for unlabeled cyclohexene and serve as a reference. Deuterium substitution would cause upfield shifts for the affected carbons.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational energy levels of a molecule. The study of this compound with these methods provides detailed information about specific bond vibrations and intramolecular energy flow.

Fourier-Transform Infrared (FTIR) Spectroscopy of C-H/C-D Stretching Vibrations

FTIR spectroscopy of this compound allows for the isolated study of the olefinic C-H stretching vibrations, as the allylic C-H stretches are replaced by C-D stretches, which absorb at a significantly lower frequency. researchgate.netresearchgate.net This spectral simplification is crucial for analyzing the complex C-H stretching region. researchgate.net The vibrational structure of the C-H stretching states in gas-phase this compound has been studied extensively. researchgate.netresearchgate.net

In the gas phase, the C-H stretching vibrations of cyclohexene are coupled with other molecular motions, leading to a complex spectrum. researchgate.net The use of the deuterated analogue helps to unravel these complexities. researchgate.net The C-H stretching region of alkenes typically appears above 3000 cm⁻¹, while the C-D stretching vibrations are found at lower wavenumbers. spectroscopyonline.com For instance, in cyclohexane-d12, the symmetric and asymmetric CD₂ stretching vibrations are observed around 2100 cm⁻¹ and 2200 cm⁻¹, respectively. optica.org In contrast, the C-H stretching vibrations in non-deuterated cyclohexene appear in the 2800-3100 cm⁻¹ range. docbrown.infonist.gov

Overtone Spectra and Analysis of Fermi Resonances

Overtone spectroscopy, which examines the absorption of light at multiples of the fundamental vibrational frequencies, provides a sensitive probe of intramolecular vibrational redistribution (IVR) and bond anharmonicity. acs.org The study of overtone spectra in this compound has been instrumental in understanding the pathways of energy flow within the molecule. acs.orgresearchgate.net

A key phenomenon observed in the vibrational spectra of cyclohexene is Fermi resonance, which is the coupling between a fundamental vibration and an overtone or combination band of similar energy and symmetry. libretexts.org This interaction leads to a splitting of the spectral bands and a redistribution of intensity. libretexts.org In cyclohexene, Fermi resonances occur between the C-H stretching states and combination states involving CH₂ bending modes. researchgate.netresearchgate.net The analysis of these resonances is simplified in this compound because the deuteration eliminates some of the potential coupling partners. acs.orgdtic.mil It has been shown that for cyclohexene, the primary mechanism for intramolecular relaxation of vibrational energy is through Fermi resonances with CH₂ bending combinations. researchgate.net This is in contrast to cyclopentene (B43876), where coupling with the ring-puckering motion is also significant. researchgate.net The selective deuteration in this compound helps to isolate and model these Fermi resonance couplings effectively. researchgate.netresearchgate.net

Interactive Table: Vibrational Frequencies (cm⁻¹) for Cyclohexene and Related Compounds

| Compound | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Cyclohexene | =C-H stretch | ~3077 | spectroscopyonline.com |

| Cyclohexene | C=C stretch | ~1640 | docbrown.info |

| Cyclohexane-d12 | CD₂ stretch (asymmetric) | ~2200 | optica.org |

| Cyclohexane-d12 | CD₂ stretch (symmetric) | ~2100 | optica.org |

Hyper-Raman Spectroscopy for Inactive Vibrational Modes

Hyper-Raman spectroscopy is a nonlinear optical technique that can provide information about vibrational modes that are inactive in both conventional Raman and infrared spectroscopy. While specific hyper-Raman studies on this compound are not extensively documented in the provided search results, the principles of the technique suggest its potential utility. For molecules with a center of symmetry, some vibrational modes are mutually exclusive in IR and Raman spectra. Hyper-Raman spectroscopy can access some of these "silent" modes. Although cyclohexene in its half-chair conformation does not have a center of inversion, certain vibrational modes may still be weak or difficult to observe with conventional techniques. Hyper-Raman could, in principle, provide complementary vibrational data to that obtained from FTIR and Raman spectroscopy, offering a more complete picture of the molecule's vibrational landscape.

Analysis of Ring-Bending and Ring-Twisting Vibrations

The conformational dynamics of the cyclohexene ring are primarily governed by two low-frequency, large-amplitude motions: ring-bending and ring-twisting. The far-infrared spectra of this compound, along with other isotopomers, have been extensively studied to map the potential energy surface of these vibrations. acs.orgresearchgate.net

Over one hundred transition frequencies, corresponding to single and double quantum jumps of the bending motion, the twisting motion, and several twist-bend combinations, have been observed for various cyclohexene isotopomers, including the 3,3,6,6-d4 variant. acs.orgresearchgate.net These detailed spectral data allow for the determination of a two-dimensional vibrational potential energy surface that describes the molecule's conformational energy in terms of these two coordinates. acs.org

The potential energy surface for cyclohexene is defined by the equation: V(x,τ) (cm⁻¹) = (3.25 x 10⁴)x⁴ - (1.19 x 10⁴)x² + (2.18 x 10⁴)τ⁴ - (2.02 x 10⁴)τ² + (1.53 x 10⁵)x²τ² where 'x' represents the ring-bending coordinate in angstroms and 'τ' represents the ring-twisting coordinate in radians. acs.org

This analysis reveals that the most stable conformation for cyclohexene is a twisted "half-chair" form, with a twist angle of 39.0 ± 1.8°. acs.org This energy minimum is significantly lower than the planar conformation (by 4700 ± 500 cm⁻¹) and the bent conformation (by approximately 3600 cm⁻¹), which represents a saddle point on the energy surface. acs.org The barrier to planarity in cyclohexene is noted to be 400-1200 cm⁻¹ higher than in several of its oxygen and sulfur-containing analogues. acs.org

The interpretation of the vibrational spectra of cyclohexene is aided by comparative studies with its deuterated forms, such as this compound. researchgate.net Ab initio calculations of molecular geometries and vibrational frequencies are used to simulate the fundamental infrared and Raman spectra, providing a theoretical basis for the experimental observations. researchgate.net

Below is a table summarizing some of the observed low-frequency vibrational transitions for this compound.

| Transition | Observed Frequency (cm⁻¹) |

| Bending (v=1 <- v=0) | 185.5 |

| Bending (v=2 <- v=1) | 180.0 |

| Bending (v=3 <- v=2) | 173.5 |

| Twisting (v=1 <- v=0) | 258.0 |

| Twisting (v=2 <- v=1) | 248.0 |

| Twisting (v=3 <- v=2) | 235.0 |

| Data sourced from studies on the far-infrared spectra of cyclohexene and its isotopomers. acs.org |

Microwave Spectroscopy

Microwave spectroscopy has been employed to determine the precise molecular structure and dipole moment of cyclohexene and its isotopomers, including this compound. aip.org By assigning the microwave spectra for these different species, researchers can fit the moments of inertia to obtain detailed structural parameters, assuming a C₂ molecular symmetry. aip.org

For the cyclohexene family of molecules, key structural parameters have been determined, including bond angles and the dihedral angle that measures the deviation of the ring from planarity. aip.org The half-chair conformation (C₂ symmetry) is calculated to be significantly lower in energy than the boat conformation (Cₛ symmetry). aip.org

The rotational constants for this compound derived from its microwave spectrum are presented in the table below.

| Rotational Constant | Value (MHz) |

| A | 3850.59 |

| B | 3708.41 |

| C | 2420.73 |

| Data derived from microwave spectral analysis of this compound. aip.org |

Electron Spin Resonance (ESR) Spectroscopy in Metal-Olefin Complexes

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying paramagnetic species, including metal-olefin complexes where radical species are generated. cdnsciencepub.comresearchgate.net While solid silver-cycloalkene complexes are typically diamagnetic, they can be made paramagnetic through γ-irradiation, which produces Ag⁺-cycloalkenyl radicals. cdnsciencepub.com

The ESR spectra of γ-irradiated silver perchlorate (B79767) complexes with various cycloalkenes, including cyclopentene, cyclohexene, and specifically this compound, have been analyzed. cdnsciencepub.com The analysis of these spectra provides direct evidence for the nature of the bonding in these complexes, particularly the σ overlap between the cycloalkenyl π orbital and the vacant 5s orbital of the silver ion. cdnsciencepub.com

The stability of these silver-olefin complexes follows the order: cyclopentene > cyclohexene > cycloheptene (B1346976) ≈ cis-cyclooctene. cdnsciencepub.com The ESR data reveals a corresponding trend in the spin density on the silver atom; as the size of the cycloalkenyl ring increases, the spin density on the silver decreases. cdnsciencepub.com This observation from ESR spectroscopy parallels the stability results obtained through other analytical methods. cdnsciencepub.com

To confirm the spectral assignments, complexes with specifically deuterated cyclohexenes, including this compound, were prepared and their ESR spectra recorded after irradiation. cdnsciencepub.com The resulting spectra showed good agreement with computed spectra based on the hyperfine coupling constants derived from the non-deuterated cyclohexene complex, thereby confirming the Ag⁺-cycloalkenyl radical postulate. cdnsciencepub.com

The table below presents key ESR spectral parameters for the Ag⁺-cycloalkenyl radical derived from cyclohexene.

| Parameter | Value |

| g-iso | 2.0028 |

| a(¹⁰⁷Ag) (G) | 28.5 |

| a(¹⁰⁹Ag) (G) | 32.8 |

| a(Hα) (G) | 14.5 |

| a(Hβ) (G) | 35.0 |

| Data from ESR studies of γ-irradiated silver perchlorate-cyclohexene complexes. cdnsciencepub.com |

Applications of Cyclohexene 3,3,6,6 D4 in Analytical and Synthetic Methodologies

Function as a Mechanistic Probe in Complex Chemical Transformations

The strategic placement of deuterium (B1214612) atoms at the allylic positions (C3 and C6) of the cyclohexene (B86901) ring makes Cyclohexene-3,3,6,6-d4 an exceptional tool for elucidating the intricate details of chemical reaction mechanisms. The difference in mass and bond strength between protium (B1232500) (¹H) and deuterium (²H or D) can lead to observable kinetic isotope effects (KIEs), providing insights into bond-breaking and bond-forming steps.

In studies of allylic hydroxylation by cytochrome P-450 and its model systems, this compound has been instrumental. lookchem.com When this deuterated substrate is subjected to oxidation, the distribution of deuterium in the resulting products, such as 2-cyclohexen-1-one, reveals the reaction pathway. For instance, in the oxidation catalyzed by iron porphyrin/iodosylbenzene, the major product resulted from hydroxylation at the deuterated allylic site, but a significant portion of the product showed allylic rearrangement. lookchem.com This suggests a mechanism involving the initial abstraction of a hydrogen or deuterium atom from the allylic position to form an allylic radical, which can then undergo recombination. lookchem.com

Similarly, in the field of combustion chemistry, the use of isotopically labeled fuels like cyclohexane-l,l,3,3-d4 has helped to trace the formation of various emission species. tandfonline.com While not this compound, this related labeled compound demonstrates the power of isotopic labeling in understanding complex reaction networks, such as those occurring in an internal combustion engine. tandfonline.com The isotopic distributions in the products can indicate whether intramolecular hydrogen shifts occur and can help to distinguish between different decomposition pathways. tandfonline.com

Furthermore, investigations into the unimolecular gas-phase reactions of cyclohexene induced by field ionization have utilized this compound to study the kinetics and mechanisms of these processes at very short timescales. acs.org The deuterated compound allows for the tracking of hydrogen and deuterium atom rearrangements, providing a clearer picture of the fragmentation pathways.

The table below summarizes key findings from mechanistic studies that have employed this compound and related deuterated cyclohexenes.

| Reaction Studied | Key Finding | Implication |

| Allylic Hydroxylation by Cytochrome P-450 Models | Significant allylic rearrangement observed. lookchem.com | Supports a mechanism involving an allylic radical intermediate. lookchem.com |

| Oxidation over Titania Supported Vanadia | Reaction is initiated by the transfer of an allyl hydrogen. osti.gov | Elucidates the initial step in the catalytic oxidation of cyclohexene. osti.gov |

| Combustion of Cyclohexane (B81311) Fuels | Isotopic distributions in products reveal decomposition pathways. tandfonline.com | Provides insight into the formation of engine emissions. tandfonline.com |

| Field Ionization Mass Spectrometry | Allows for the study of rapid unimolecular reactions. acs.org | Details the fragmentation mechanisms of the cyclohexene molecular ion. acs.org |

Utility as an Isotope-Labeled Internal Standard in Quantitative Mass Spectrometry

In the realm of analytical chemistry, particularly in quantitative mass spectrometry (MS), stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for achieving accurate and precise measurements. scispace.comwuxiapptec.com this compound, with its mass shift of four daltons compared to its unlabeled counterpart, is well-suited for this purpose.

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. wuxiapptec.com Any loss of analyte during extraction or variations in instrument response due to matrix effects will be mirrored by the SIL-IS. wuxiapptec.com By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to highly reliable quantification. wuxiapptec.com

The use of deuterated compounds as internal standards is a widespread practice in various applications, including bioanalysis for determining drug concentrations in biological fluids and environmental analysis for quantifying pollutants. acs.orgunimi.it For an internal standard to be effective, the isotopic label should be in a position that is not susceptible to exchange under the analytical conditions. The carbon-deuterium bonds in this compound are stable, making it a reliable internal standard.

The selection of an appropriate internal standard is crucial for method robustness. The ideal SIL-IS should have a sufficient mass difference from the analyte to avoid spectral overlap, typically at least 3 amu. scispace.com this compound meets this criterion.

The table below outlines the key attributes of this compound as an internal standard.

| Attribute | Advantage in Quantitative Mass Spectrometry |

| Identical Chemical Properties to Analyte | Co-elutes with the analyte, experiencing similar matrix effects and extraction recovery. wuxiapptec.com |

| Mass Difference of 4 Da | Allows for clear differentiation from the unlabeled analyte in the mass spectrometer, preventing cross-talk. scispace.com |

| Stable Isotopic Label | The deuterium atoms are not prone to exchange, ensuring the integrity of the standard throughout the analytical process. |

| Precise Quantification | Enables accurate and precise measurement of the analyte by correcting for variations in sample handling and instrument response. wuxiapptec.com |

Development of Stereoselectively Deuterated Building Blocks for Advanced Chemical Synthesis

The precise incorporation of deuterium into organic molecules is of significant interest for the synthesis of complex structures with tailored properties. osti.govnih.gov this compound can serve as a starting material or an intermediate in the synthesis of more elaborate deuterated building blocks. These building blocks are valuable in pharmaceutical research for studying drug metabolism and in materials science for creating materials with unique properties. nih.govresearchgate.net

Recent advancements have demonstrated the ability to synthesize a wide array of stereoselectively deuterated cyclohexene isotopologues and stereoisotopomers starting from benzene (B151609). osti.govnih.gov By employing a tungsten complex to bind to the aromatic ring, a sequence of additions of deuterated and proteated reagents can be performed with high regio- and stereocontrol. osti.govnih.gov This methodology allows for the preparation of cyclohexenes with specific patterns of deuterium incorporation, which can then be used in further synthetic transformations. osti.govnih.gov

For example, a four-step conversion of benzene to cyclohexene bound to a tungsten complex can yield up to 52 unique stereoisotopomers of cyclohexene in the form of ten different isotopologues. osti.gov This level of control opens up possibilities for creating highly specific deuterated molecules that can be used to probe subtle stereochemical aspects of reaction mechanisms or to fine-tune the pharmacokinetic properties of drug candidates. nih.gov

The ability to create such a diverse library of deuterated cyclohexenes from a simple starting material highlights the power of modern synthetic methods. These building blocks can be further functionalized to produce a wide range of deuterated compounds that would be difficult to access through other means.

The table below summarizes the potential of this compound and related deuterated cyclohexenes as synthetic building blocks.

| Synthetic Approach | Outcome | Potential Applications |

| Tungsten-mediated dearomatization of benzene | Access to a wide variety of stereoselectively deuterated cyclohexene isotopologues. osti.govnih.gov | Synthesis of specifically labeled drug candidates for metabolic studies. nih.gov |

| Diels-Alder reaction of deuterated dienes | Direct synthesis of specifically deuterated cyclohexene derivatives. cdnsciencepub.com | Creation of labeled materials for mechanistic and structural studies. cdnsciencepub.com |

| Further functionalization of deuterated cyclohexenes | Introduction of other functional groups while retaining the deuterium labels. | Development of complex deuterated molecules for advanced research. |

Q & A

Q. What are the optimized synthetic routes for preparing Cyclohexene-3,3,6,6-d4, and how do isotopic labeling protocols influence reaction yields?

this compound is typically synthesized via acid-catalyzed dehydration of deuterated cyclohexanol precursors. Phosphoric acid (H₃PO₄) is commonly used as a catalyst, with reaction conditions (e.g., 160–180°C) optimized to minimize side reactions like polymerization. Isotopic labeling requires replacing hydrogen atoms at positions 3,3,6,6 with deuterium during precursor synthesis, often via H/D exchange reactions using deuterated solvents (e.g., D₂O) or reagents. Yield optimization involves controlling reaction time, temperature, and catalyst purity to mitigate isotopic dilution .

Q. How can researchers verify the isotopic purity of this compound, and what analytical techniques are most reliable?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is critical for confirming deuterium incorporation. The absence of proton signals at positions 3,3,6,6 in ¹H NMR and corresponding deuterium signals in ²H NMR (e.g., δ ~1.5–2.5 ppm) validates isotopic purity. Mass spectrometry (MS) further quantifies deuterium enrichment, with molecular ion peaks (e.g., m/z 86 for C₆H₆D₄) confirming the isotopic ratio. Gas chromatography (GC) coupled with flame ionization detection (FID) assesses chemical purity (>99%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

this compound is flammable and volatile. Key precautions include:

- Use of inert atmospheres (N₂/Ar) during synthesis to prevent combustion.

- Storage in airtight, light-resistant containers at ≤4°C.

- Proper ventilation to avoid inhalation of vapors, which can irritate respiratory systems.

- Personal protective equipment (PPE): nitrile gloves, safety goggles, and flame-resistant lab coats .

Advanced Research Questions

Q. How does deuterium labeling at positions 3,3,6,6 affect the reaction kinetics of Cyclohexene in Diels-Alder or hydrogenation reactions?

Deuterium substitution alters bond vibrational frequencies and steric effects, potentially slowing reaction rates due to the kinetic isotope effect (KIE). For example, in Diels-Alder reactions, the KIE for deuterated cyclohexene can reduce reaction rates by 10–20% compared to non-deuterated analogs. Computational studies (e.g., DFT calculations) help predict isotopic effects on transition states, while experimental kinetic assays (e.g., stopped-flow spectroscopy) quantify rate changes .

Q. What contradictions exist in reported catalytic efficiencies for this compound in hydrogenation studies, and how can they be resolved?

Discrepancies in catalytic turnover numbers (TONs) often arise from differences in deuterium distribution or catalyst preparation. For instance, Pt/C catalysts may show lower TONs with deuterated substrates due to stronger D–metal binding. Resolving contradictions requires:

- Standardizing deuterium enrichment levels (e.g., ≥98% D).

- Using in situ characterization (e.g., XAS) to monitor catalyst surface interactions.

- Replicating studies under identical conditions (temperature, pressure, solvent) .

Q. What methodological advancements enable the use of this compound in probing reaction mechanisms via isotopic tracing?

Advanced techniques include:

- Isotopic Scrambling Studies : Tracking deuterium migration in intermediates using ²H NMR or MS.

- Quench-Labeling Experiments : Halting reactions at specific intervals to analyze deuterium distribution in products.

- Synchrotron-Based Spectroscopy : Observing deuterium’s role in transition states via time-resolved X-ray absorption .

Key Research Challenges

- Isotopic Dilution : Minimizing proton contamination during synthesis requires ultra-dry conditions and deuterated solvents.

- Catalyst Compatibility : Transition-metal catalysts (e.g., Pd, Pt) may exhibit altered activity with deuterated substrates.

- Analytical Sensitivity : Low-abundance deuterium signals demand high-resolution NMR/MS instrumentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.